molecular formula NaCN<br>CNNa B046578 Sodium cyanide CAS No. 143-33-9

Sodium cyanide

Cat. No. B046578
Key on ui cas rn: 143-33-9
M. Wt: 49.007 g/mol
InChI Key: MNWBNISUBARLIT-UHFFFAOYSA-N
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Patent
US05929006

Procedure details

A reaction mixture containing 50% by weight of tetrasodium glutamate N,N-diacetic acid and 5% by weight of sodium glycolate was obtained from sodium glutamate, sodium cyanide, formalin and sodium hydroxide as raw materials. 100 g of this reaction mixture, 52 g of 48% sodium hydroxide, and 848 g of water were mixed to form a cleaning agent. The cleaning power of the cleaning agent was tested. Result obtained was shown in Table 6. The concentrations of tetrasodium glutamic acid diacetic acid (GD) and sodium glycolate (G) were determined by liquid chromatography.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium glycolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O)(=O)C[N:3](CC(O)=O)[C@H:4]([C:10]([O-:12])=[O:11])[CH2:5][CH2:6][C:7]([O-:9])=[O:8].[Na+:19].[Na+].[Na+].[Na+].[N:23](CC(O)=O)(CC(O)=O)[C@H:24](C([O-])=O)CC[C:27]([O-])=[O:28].C([O-])(=O)C[OH:43].[Na+]>>[NH2:3][C@H:4]([C:10]([O-:12])=[O:11])[CH2:5][CH2:6][C:7]([O-:9])=[O:8].[Na+:19].[Na+:19].[C-:24]#[N:23].[Na+:19].[CH2:27]=[O:28].[OH-:43].[Na+:19] |f:0.1.2.3.4.5,6.7,8.9.10,11.12,14.15|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CN([C@@H](CCC(=O)[O-])C(=O)[O-])CC(=O)O)(=O)O.[Na+].[Na+].[Na+].[Na+].N([C@@H](CCC(=O)[O-])C(=O)[O-])(CC(=O)O)CC(=O)O
Name
sodium glycolate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CO)(=O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N[C@@H](CCC(=O)[O-])C(=O)[O-].[Na+].[Na+]
Name
Type
product
Smiles
[C-]#N.[Na+]
Name
Type
product
Smiles
C=O
Name
Type
product
Smiles
[OH-].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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